molecular formula C9H6N2O3 B2919446 4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde CAS No. 1444001-64-2

4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B2919446
CAS No.: 1444001-64-2
M. Wt: 190.158
InChI Key: XBMSUNCPVYPPTH-UHFFFAOYSA-N
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Description

4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde is a heterocyclic compound that features a benzaldehyde moiety attached to an oxadiazole ring Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles may also be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an aldehyde group with an oxadiazole ring makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-6-1-3-7(4-2-6)8-10-9(13)14-11-8/h1-5H,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMSUNCPVYPPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NOC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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